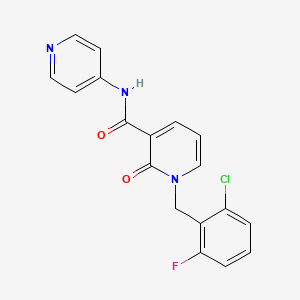

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2/c19-15-4-1-5-16(20)14(15)11-23-10-2-3-13(18(23)25)17(24)22-12-6-8-21-9-7-12/h1-10H,11H2,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTIFWABRSOIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide, a compound with the molecular formula and a molecular weight of 431.8 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 431.8 g/mol |

| CAS Number | 941903-26-0 |

| Purity | Typically 95% |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing several biochemical pathways. The presence of the chloro and fluoro substituents enhances its binding affinity to specific proteins and enzymes involved in disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.625 µM to 125 µM for various strains, indicating a strong bactericidal action .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these effects were reported at concentrations as low as 0.36 µM for certain derivatives . This suggests that the compound may act as a potent inhibitor of cell growth in cancerous tissues.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the antibacterial activity of related dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The study reported that compounds with similar structures exhibited an MIC of approximately 31.108 µg/mL against S. aureus, showcasing their potential as therapeutic agents against resistant bacterial strains .

- Cancer Cell Line Inhibition : Another investigation focused on the compound's effect on human tumor cell lines. The results indicated that it significantly reduced cellular proliferation in a dose-dependent manner, suggesting that it may serve as a lead compound for further development in cancer therapy .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound. For example, the introduction of different substituents on the pyridine ring significantly affected its potency against various biological targets. Research has shown that specific modifications can lead to increased selectivity and efficacy, particularly in targeting cyclin-dependent kinases (CDKs), which are crucial in cancer progression .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for key strains are as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The compound exhibits bactericidal activity primarily through the inhibition of protein synthesis pathways, affecting nucleic acid and peptidoglycan production. Additionally, it has shown significant antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) with biofilm inhibition concentrations ranging from to .

Anticancer Activity

The anticancer potential of this compound is notable, with research indicating its ability to induce apoptosis in cancer cells through mechanisms such as:

- Modulation of cell cycle progression

- Activation of caspases

This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of similar dihydropyridine derivatives against common pathogens. Results indicated that compounds with structural similarities to 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide exhibited significant antimicrobial properties, suggesting a potential for clinical applications in treating infections caused by resistant strains .

- Cancer Research : In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, leading to further investigations into its mechanism of action and potential as an anticancer agent.

Análisis De Reacciones Químicas

Synthetic Routes and Key Functionalization

The compound is synthesized through multi-step processes involving alkylation , amide bond formation , and cyclization (Figure 1):

Reactivity at the Dihydropyridine Core

The 2-oxo-1,2-dihydropyridine ring undergoes electrophilic substitution and oxidation :

Electrophilic Bromination

-

Site : Position 5 of the pyridine ring (para to carboxamide)

-

Product : 5-Bromo-1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

-

Yield : Not explicitly reported, but analogous reactions achieve ~60–80% .

Suzuki–Miyaura Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene, 100°C

-

Application : Introduction of aryl groups (e.g., phenyl, p-methoxyphenyl) at position 5.

-

Example :

Product : 5-Phenyl-1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Modification of the Carboxamide Group

The N-(pyridin-4-yl)carboxamide participates in hydrolysis and nucleophilic substitution :

Hydrolysis to Carboxylic Acid

-

Product : 1-(2-Chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Amide Exchange

-

Reagents : Primary/secondary amines, microwave irradiation (130°C, 30 min)

-

Example :

Product : 1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-cycloheptyl-1,2-dihydropyridine-3-carboxamide

Functionalization of the 2-Chloro-6-fluorobenzyl Group

The benzyl substituent undergoes nucleophilic aromatic substitution (NAS) and catalytic cross-coupling :

Chlorine Displacement

-

Product : 1-(2-Azido-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Buchwald–Hartwig Amination

-

Application : Introduction of aryl/alkyl amines at the chloro position.

Oxidation and Reduction Reactions

The 2-oxo group and dihydropyridine ring are redox-active:

Reduction of 2-Oxo Group

-

Product : 1-(2-Chloro-6-fluorobenzyl)-2-hydroxy-1,2,3,4-tetrahydropyridine-3-carboxamide

Oxidation of Dihydropyridine

Biological Activity and Stability

While not a reaction, the compound’s stability under physiological conditions is critical:

-

Hydrolytic Stability : Resistant to esterase-mediated hydrolysis due to carboxamide group .

-

Metabolic Sites : Fluorine atoms reduce CYP450-mediated oxidation; chloro group may undergo glutathione conjugation .

Key Research Findings

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from published sources, focusing on molecular structure, physicochemical properties, and therapeutic implications.

N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Key Differences : The acetylphenyl substituent replaces the pyridin-4-yl group in the target compound.

- Molecular Data :

1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-N-(4-Sulfamoylphenyl)-1,2-Dihydropyridine-3-Carboxamide

- Key Differences : A sulfamoylphenyl group replaces the pyridin-4-yl moiety.

- Molecular Data :

- Implications : The sulfonamide group introduces hydrogen-bonding capacity, which may improve solubility or target interactions (e.g., with enzymes like carbonic anhydrase).

Merestinib (N-(3-Fluoro-4-{[1-Methyl-6-(1H-Pyrazol-4-yl)-1H-Indazol-5-yl]Oxy}Phenyl)-1-(4-Fluorophenyl)-6-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)

- Key Differences: Incorporates a bulky indazolyl-phenoxy group and a 4-fluorophenyl substituent.

- Therapeutic Context: Merestinib is a known MET/RON kinase inhibitor with antitumor activity, highlighting the role of dihydropyridine carboxamides in oncology .

Data Table: Comparative Analysis

*Estimated based on structural similarity.

Research Findings and Therapeutic Implications

- Kinase Inhibition : The dihydropyridine carboxamide scaffold is prevalent in kinase inhibitors (e.g., Merestinib’s MET/RON targeting). The target compound’s pyridin-4-yl group may favor interactions with ATP-binding pockets .

- SAR Insights :

- Gaps in Data : Pharmacokinetic and toxicity profiles for the target compound remain uncharacterized in public databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.